molecular formula C17H17N3NaO7 B12345061 Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)

Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)

Cat. No.: B12345061
M. Wt: 398.3 g/mol
InChI Key: BOSZHNPGTSMVQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of balsalazide disodium dihydrate involves several key steps:

Industrial Production Methods

Industrial production of balsalazide disodium dihydrate typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often formulated into capsules for oral administration .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Balsalazide disodium dihydrate is unique in its ability to deliver mesalazine directly to the large intestine, bypassing the small intestine. This targeted delivery enhances its therapeutic efficacy in treating ulcerative colitis while minimizing systemic side effects .

Properties

Molecular Formula

C17H17N3NaO7

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C17H15N3O6.Na.H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;1H2

InChI Key

BOSZHNPGTSMVQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O.O.[Na]

Origin of Product

United States

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